molecular formula C24H25FN4O3 B11275986 N-(3,5-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

N-(3,5-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B11275986
M. Wt: 436.5 g/mol
InChI Key: XQYCBGZTPBFJKK-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide, often referred to as Compound X , is a novel chemical entity with promising therapeutic potential. Its unique structure combines a piperidine ring, a pyridazine moiety, and a carboxamide group, making it an intriguing candidate for further investigation.

Preparation Methods

Synthetic Routes:: Several synthetic routes have been explored to access Compound X. One common approach involves the condensation of 3,5-dimethoxyaniline with 4-fluorobenzaldehyde, followed by cyclization with hydrazine hydrate to form the pyridazine ring. Subsequent amidation of the resulting intermediate with piperidine-4-carboxylic acid provides Compound X.

Reaction Conditions::

    Condensation Step:

    Cyclization Step:

    Amidation Step:

Industrial Production:: Large-scale production of Compound X involves optimization of the synthetic route, purification, and isolation techniques. Industry-specific modifications may enhance yield and reduce costs.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: Oxidative transformations of the piperidine or phenyl rings.

    Reduction: Reduction of the pyridazine or amide functionality.

    Substitution: Nucleophilic substitution at the piperidine nitrogen or fluorophenyl position.

Common reagents include:

    Oxidation: KMnO₄, PCC

    Reduction: NaBH₄, LiAlH₄

    Substitution: Alkyl halides, amines

Major products:

  • Oxidation: N-oxide derivatives
  • Reduction: Piperidine or pyridazine derivatives
  • Substitution: Alkylated or aminated products

Scientific Research Applications

Compound X has diverse applications:

    Medicine: Investigated as a potential anticancer agent due to its irreversible covalent binding to fibroblast growth factor receptors (FGFRs).

    Chemistry: Used as a building block in the synthesis of other heterocyclic compounds.

    Biology: Studied for its impact on cell signaling pathways.

    Industry: May find use in materials science or drug development.

Mechanism of Action

Compound X inhibits FGFRs by forming irreversible covalent bonds with FGFR1 and FGFR4 proteins. It modulates FGFR-mediated signaling pathways and mitochondrial apoptotic pathways, promoting cancer cell apoptosis and inhibiting invasion and metastasis.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of structural elements. Similar compounds include (but are not limited to):

    Compound Y: Shares the pyridazine core but lacks the piperidine moiety.

    Compound Z: Contains the piperidine ring but lacks the fluorophenyl substituent.

Properties

Molecular Formula

C24H25FN4O3

Molecular Weight

436.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H25FN4O3/c1-31-20-13-19(14-21(15-20)32-2)26-24(30)17-9-11-29(12-10-17)23-8-7-22(27-28-23)16-3-5-18(25)6-4-16/h3-8,13-15,17H,9-12H2,1-2H3,(H,26,30)

InChI Key

XQYCBGZTPBFJKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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